1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
Overview
Description
1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a synthetic organic compound characterized by the presence of trifluoromethyl and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide typically involves multiple steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the isobutyl group: This step involves alkylation of the tetrahydroquinoline core using an appropriate alkyl halide under basic conditions.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the methanesulfonamide group: This involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methanesulfonamide group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or trifluoromethyl derivatives.
Scientific Research Applications
1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methanesulfonamide group can form hydrogen bonds with target proteins, influencing their activity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-trifluoro-N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
- 1,1,1-trifluoro-N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
- 1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
Uniqueness
1,1,1-trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is unique due to the specific combination of its trifluoromethyl and methanesulfonamide groups, which confer distinct physicochemical properties. The presence of the isobutyl group further differentiates it from similar compounds, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
1,1,1-trifluoro-N-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2S/c1-10(2)9-19-7-3-4-11-5-6-12(8-13(11)19)18-22(20,21)14(15,16)17/h5-6,8,10,18H,3-4,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBCQMHROXPFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670267 | |
Record name | 1,1,1-Trifluoro-N-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848080-35-3 | |
Record name | 1,1,1-Trifluoro-N-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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